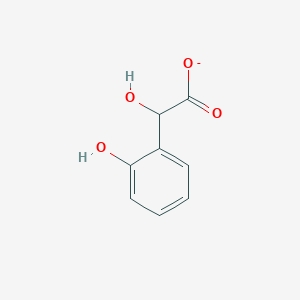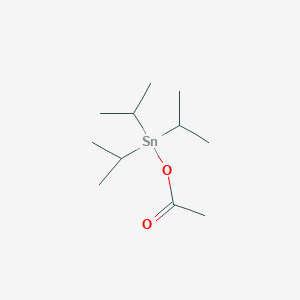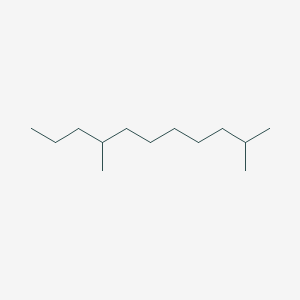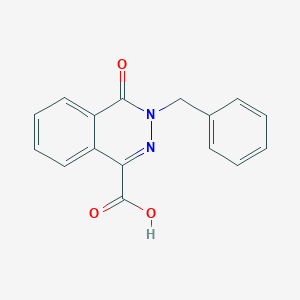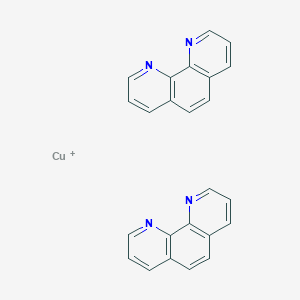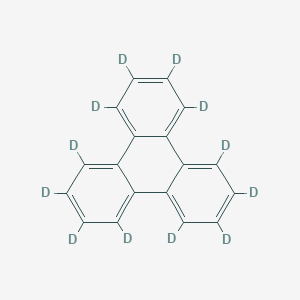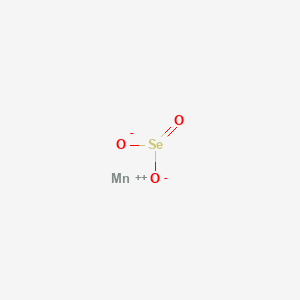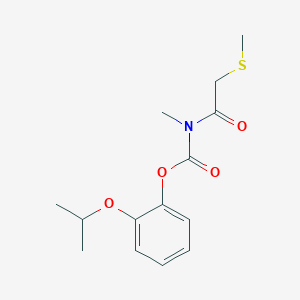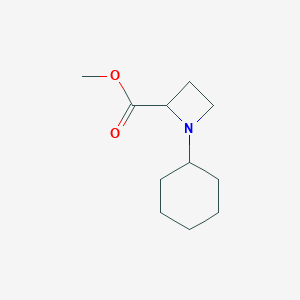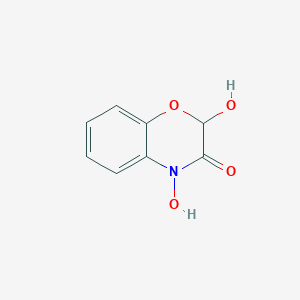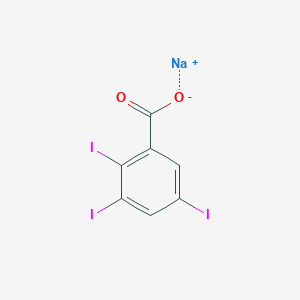![molecular formula C10H12F6S6 B100240 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- CAS No. 16526-38-8](/img/structure/B100240.png)
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DTTF, and it has a unique structure that makes it a promising candidate for use in different applications.
Wirkmechanismus
The mechanism of action of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is not fully understood. However, it is believed that the compound interacts with different biological molecules, including proteins and enzymes, leading to changes in their activity.
Biochemische Und Physiologische Effekte
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been shown to have various biochemical and physiological effects. The compound has been found to have antioxidant properties, which can help reduce oxidative stress in the body. Additionally, DTTF has been shown to have anti-inflammatory properties, which can help reduce inflammation in different tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] in lab experiments is its unique structure, which makes it a promising candidate for use in different applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in different experiments. However, one of the limitations of using DTTF is its potential toxicity, which can limit its use in some applications.
Zukünftige Richtungen
There are many potential future directions for the use of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-]. One of the significant areas of research is the development of organic semiconductors for use in electronic devices. Additionally, the compound's antioxidant and anti-inflammatory properties make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and potential applications in different fields.
Conclusion:
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a promising compound that has gained significant attention in scientific research due to its unique properties. The compound's potential applications in various fields, including organic electronics and drug development, make it a promising candidate for future research. Despite its potential benefits, further research is needed to fully understand the compound's mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] is a multi-step process that involves the reaction of different chemical reagents. The most common method for synthesizing this compound is through the reaction of 1,3-propanedithiol with 2,2,2-trifluoroethyl trifluoromethanesulfonate. The reaction is then followed by a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)-] has been used in various scientific research applications due to its unique properties. One of the significant applications of this compound is in the field of organic electronics. DTTF has been used as a building block for the development of organic semiconductors, which have shown promising results in the development of electronic devices.
Eigenschaften
CAS-Nummer |
16526-38-8 |
|---|---|
Produktname |
1,3-Dithiolane, 2,2'-[1,2-ethanediylbis(thio)]bis[2-(trifluoromethyl)- |
Molekularformel |
C10H12F6S6 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-2-[2-[[2-(trifluoromethyl)-1,3-dithiolan-2-yl]sulfanyl]ethylsulfanyl]-1,3-dithiolane |
InChI |
InChI=1S/C10H12F6S6/c11-7(12,13)9(17-1-2-18-9)21-5-6-22-10(8(14,15)16)19-3-4-20-10/h1-6H2 |
InChI-Schlüssel |
PIDQBYXUBNDCOH-UHFFFAOYSA-N |
SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Kanonische SMILES |
C1CSC(S1)(C(F)(F)F)SCCSC2(SCCS2)C(F)(F)F |
Andere CAS-Nummern |
16526-38-8 |
Synonyme |
2,2'-[1,2-Ethanediylbis(thio)]bis[2-(trifluoromethyl)-1,3-dithiolane] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



